
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as TBB, is a small molecule inhibitor that is widely used in scientific research. It has been shown to have a potent inhibitory effect on a variety of protein kinases, making it a valuable tool for investigating the role of these enzymes in cellular signaling pathways.
作用机制
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the kinase from phosphorylating its substrates, thereby disrupting cellular signaling pathways. This compound has been shown to have a high degree of selectivity for certain kinases, which makes it a valuable tool for investigating the specific role of these enzymes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on protein kinases, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
实验室实验的优点和局限性
One of the main advantages of 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is its high degree of selectivity for certain protein kinases. This makes it a valuable tool for investigating the specific role of these enzymes in cellular signaling pathways. However, this compound also has some limitations. It can be difficult to work with due to its low solubility in aqueous solutions, and it can be toxic to cells at high concentrations.
未来方向
There are many potential future directions for research involving 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone. One area of interest is the development of more potent and selective inhibitors of protein kinases. Another area of interest is the use of this compound as a therapeutic agent for the treatment of cancer and other diseases. Finally, this compound could be used to investigate the role of protein kinases in other cellular processes, such as metabolism and immune function.
Conclusion:
In conclusion, this compound is a valuable tool for investigating the role of protein kinases in cellular signaling pathways. It has a potent inhibitory effect on a variety of kinases and has been shown to have anti-inflammatory and anti-cancer properties. While it has some limitations, this compound has many potential applications in scientific research and could be used to investigate a wide range of cellular processes.
合成方法
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized using a variety of methods, but the most commonly used approach is the condensation of 4-tert-butylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with phenylhydrazine and acetic anhydride to yield the final compound.
科学研究应用
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been used extensively in scientific research to investigate the role of protein kinases in cellular signaling pathways. It has been shown to have a potent inhibitory effect on a variety of kinases, including Akt, PDK1, and PKC. This compound has been used to study the role of these kinases in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation.
属性
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-20(2,3)15-11-9-14(10-12-15)13-17-18(23)22(19(24)21-17)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,21,24)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGIJQBECRHKQV-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

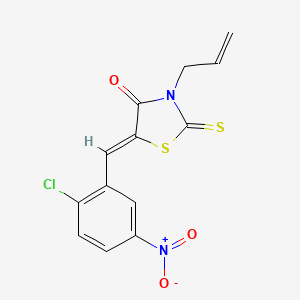
![2-{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5038368.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5038376.png)
![2-(1-(2,2-dimethylpropyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5038390.png)
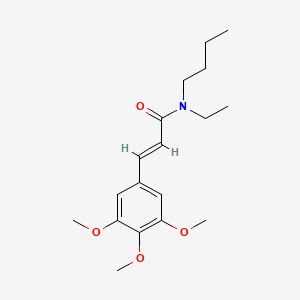
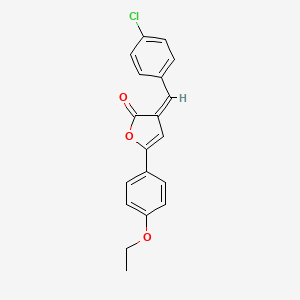
![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5038409.png)
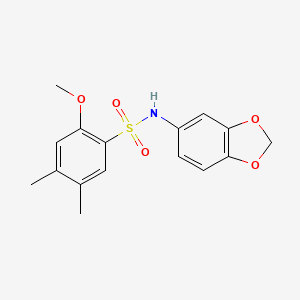

![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(2-pyridinylmethyl)ethanamine](/img/structure/B5038434.png)
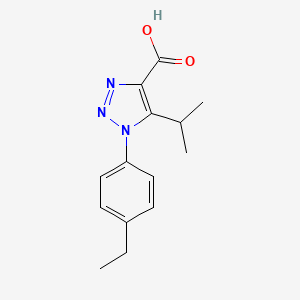

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5038488.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5038496.png)